molecular formula C5H3BrCl2N2 B7890949 4-Bromo-3,5-dichloropyridin-2-amine

4-Bromo-3,5-dichloropyridin-2-amine

Cat. No.: B7890949
M. Wt: 241.90 g/mol
InChI Key: JYWOHGWQLRVPNS-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichloropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4th, 3rd, and 5th positions, respectively, and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dichloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-3,5-dichloropyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dichloropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dichloropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichloropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dichloropyridin-2-amine is unique due to the combination of bromine, chlorine, and amino functional groups, which confer distinct reactivity and properties.

Biological Activity

4-Bromo-3,5-dichloropyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5H3BrCl2N2
  • Molecular Weight : 220.91 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of halogen substituents enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies using human cancer cell lines have indicated a reduction in cell viability when treated with the compound.
  • Neuroprotective Effects : Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and promote neuronal survival.

Case Studies

Several studies have evaluated the biological activity of this compound:

Study ReferenceObjectiveKey Findings
Assess antimicrobial effectsSignificant inhibition of E. coli at 50 µg/mL
Evaluate anticancer activityReduced viability in breast cancer cells by 40% at 10 µM
Investigate neuroprotective propertiesIncreased cell survival in SH-SY5Y cells under oxidative stress conditions

Research Findings

  • Antimicrobial Studies : In a study conducted by DeForge et al., the compound was found to significantly reduce the growth of S. aureus in vitro, highlighting its potential as an antibacterial agent .
  • Anticancer Mechanisms : Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotection : A recent study showed that treatment with this compound reduced neuronal death induced by oxidative stress in SH-SY5Y cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Properties

IUPAC Name

4-bromo-3,5-dichloropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWOHGWQLRVPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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